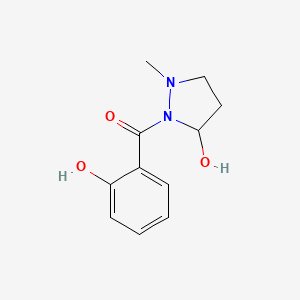
2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol, also known as tiaprofenic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the class of pyrazolidine carboxylic acid derivatives and is structurally related to other NSAIDs such as aspirin, ibuprofen, and naproxen. Tiaprofenic acid has been found to be effective in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders.
Wirkmechanismus
Tiaprofenic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. Tiaprofenic acid selectively inhibits the activity of COX-2 enzymes, which are primarily responsible for the production of prostaglandins during inflammation. By inhibiting the activity of COX-2 enzymes, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects
Tiaprofenic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Tiaprofenic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes. In addition, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid has been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Tiaprofenic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied for its anti-inflammatory and analgesic properties, making it a well-established model drug for these conditions. However, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid also has some limitations. It has been found to have some toxic effects on the liver and kidneys, and caution should be exercised when using it in animal studies. In addition, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid has been found to have some variability in its pharmacokinetics, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid research. One area of interest is the investigation of its potential use in the treatment of other conditions such as migraine headaches and dysmenorrhea. Another area of interest is the development of 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid analogs with improved pharmacokinetic and toxicological profiles. In addition, the mechanism of action of 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid could be further elucidated, particularly with respect to its antioxidant properties and its effects on other signaling pathways. Finally, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid could be investigated for its potential use in combination with other drugs for the treatment of inflammatory and pain conditions.
Synthesemethoden
Tiaprofenic acid can be synthesized by the reaction of 2-hydroxybenzoyl chloride with 1-methyl-3-pyrazolidinone in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid as a white crystalline solid with a melting point of 176-178°C.
Wissenschaftliche Forschungsanwendungen
Tiaprofenic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. Tiaprofenic acid has also been investigated for its potential use in the treatment of other conditions such as migraine headaches, dysmenorrhea, and postoperative pain.
Eigenschaften
IUPAC Name |
(5-hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-6-10(15)13(12)11(16)8-4-2-3-5-9(8)14/h2-5,10,14-15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHUTJHFKPNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(N1C(=O)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5150323.png)

![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)
![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5150386.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)

![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)
![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)
![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)